molecular formula C12H10O4S B14635363 3-(4-Hydroxybenzene-1-sulfonyl)phenol CAS No. 52714-79-1

3-(4-Hydroxybenzene-1-sulfonyl)phenol

Cat. No.: B14635363
CAS No.: 52714-79-1
M. Wt: 250.27 g/mol
InChI Key: PIHLFGWBXVQGGN-UHFFFAOYSA-N
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Description

3-(4-Hydroxybenzene-1-sulfonyl)phenol is an organic compound that belongs to the class of phenolic sulfonyl compounds. It features a benzene ring substituted with a hydroxyl group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxybenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenol, where phenol reacts with sulfuric acid to form phenol sulfonic acid. This intermediate can then undergo further reactions to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of phenolic sulfonyl compounds often involves the use of high-temperature and high-pressure conditions to ensure efficient reactions. The process may include steps such as sulfonation, nitration, and subsequent reduction to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybenzene-1-sulfonyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Hydroxybenzene-1-sulfonyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybenzene-1-sulfonyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxybenzene-1-sulfonyl)phenol is unique due to the presence of both hydroxyl and sulfonyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

52714-79-1

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H10O4S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8,13-14H

InChI Key

PIHLFGWBXVQGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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